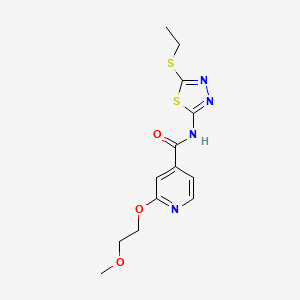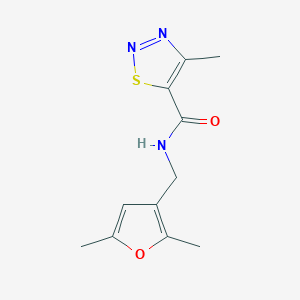
(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . The derivatives of 1, 3-diazole show different biological activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学的研究の応用
Imidazole Derivatives in Synthesis and Application
Imidazole derivatives are prominent in the synthesis of new compounds due to their significant biological activities. The synthesis of new imidazole derivatives containing the β-lactam ring showcases the versatility of imidazole as a core structure for developing pharmacologically active compounds. The process involves the synthesis of Schiff bases from imidazole compounds and their subsequent reaction to yield azetidinone derivatives, characterized by various spectroscopic methods (Askar, Ali, & Al-Mouamin, 2016).
Benzophenone Derivatives with Imidazole Moieties
Benzophenone derivatives incorporating imidazole moieties have been explored for their potent antagonist activity in histamine H3-receptor assays. These compounds exhibit high in vitro and in vivo potency, offering a foundation for developing new classes of compounds with specific biological activities. The structural manipulation of these moieties, such as halogen substitution, significantly impacts their biological efficacy (Sasse et al., 2001).
Antimicrobial and Antiviral Activities of Imidazole Derivatives
Imidazole derivatives have been synthesized and evaluated for their antimicrobial and antiviral activities. These studies highlight the potential of imidazole-based compounds as antimicrobial agents, with certain derivatives showing high activity against various bacterial and fungal species. The structure-activity relationship studies indicate the importance of electron-withdrawing groups for enhancing antimicrobial activity (Sharma et al., 2009).
Optical and Thermal Properties of Imidazole-Based Polymers
Imidazole-based polymers exhibit unique optical and thermal properties, making them suitable for a range of applications, including luminescent materials and thermal stability studies. The synthesis and characterization of such polymers involve detailed spectroscopic and thermal analyses to understand their behavior under various conditions (Ghaemy et al., 2013).
Corrosion Inhibition by Imidazole Derivatives
Imidazole derivatives are effective corrosion inhibitors for metals in acidic mediums. Studies on these compounds reveal their efficiency in protecting metals from corrosion, with their effectiveness linked to the molecule's global hardness and solvation energy. This application highlights the potential of imidazole derivatives in industrial settings to prevent metal degradation (Costa et al., 2021).
作用機序
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
特性
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2/c17-16(18,19)10-24-14-8-22(9-14)15(23)13-3-1-12(2-4-13)7-21-6-5-20-11-21/h1-6,11,14H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOBHFIFRIVDMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)CN3C=CN=C3)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Tert-butyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2893991.png)
![3-{[(4-ethoxyphenyl)(methyl)amino]sulfonyl}-N-(4-isopropylphenyl)thiophene-2-carboxamide](/img/structure/B2893992.png)
![3-Tert-butylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2893993.png)

![(E)-2-cyano-3-[5-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2893997.png)



![5-(4-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2894001.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(phenylthio)propanamide](/img/structure/B2894002.png)
